molecular formula C15H19N3 B7526717 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile

4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile

Cat. No. B7526717
M. Wt: 241.33 g/mol
InChI Key: YHRBYJYZMLFFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile, also known as PBD, is a chemical compound that has been studied for its potential use in scientific research. PBD is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. This compound has been shown to have a variety of potential applications in scientific research, including as a tool for studying the mechanisms of certain biological processes.

Mechanism of Action

The mechanism of action of 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile is not fully understood, but it is thought to involve the binding of the compound to specific sites on GABA receptors. This binding may alter the function of the receptor, leading to changes in neurotransmission and other physiological processes.
Biochemical and Physiological Effects:
4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile has been shown to have a variety of biochemical and physiological effects. For example, studies have shown that 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile can induce changes in the activity of GABA receptors, leading to alterations in neurotransmission in the brain. 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a therapeutic agent for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile in scientific research is its selective binding to certain subtypes of GABA receptors. This makes it a useful tool for studying the function of these receptors in a specific context. However, one limitation of using 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using this compound.

Future Directions

There are many potential future directions for research on 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile. One area of interest is in the development of new therapeutic agents for anxiety disorders based on the structure of 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile. Another area of interest is in the study of the mechanisms of action of 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile and related compounds, which may lead to a better understanding of the function of GABA receptors and other biological processes. Additionally, 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile may have potential applications in the development of new diagnostic tools for certain neurological disorders.

Synthesis Methods

The synthesis of 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile involves a multi-step process that begins with the reaction of propargylamine with 4-chlorobenzonitrile. This reaction yields the intermediate compound, 4-(prop-2-yn-1-yl)-1,4-diazepane. This compound is then reacted with acrolein to yield the final product, 4-(4-prop-2-enyl-1,4-diazepan-1-yl)benzonitrile.

Scientific Research Applications

4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of GABA receptors, which are involved in the regulation of neurotransmission in the brain. 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile has been shown to selectively bind to certain subtypes of GABA receptors, making it a useful tool for studying the function of these receptors.

properties

IUPAC Name

4-(4-prop-2-enyl-1,4-diazepan-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-8-17-9-3-10-18(12-11-17)15-6-4-14(13-16)5-7-15/h2,4-7H,1,3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRBYJYZMLFFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCN(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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